molecular formula C19H17NO5 B4084561 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one

Cat. No. B4084561
M. Wt: 339.3 g/mol
InChI Key: GTCXRHKYOKPUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is a compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as 6-Oxo-Milnacipran, and it is a derivative of Milnacipran, which is a drug used to treat depression and fibromyalgia. The synthesis of 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is a complex process that requires expertise and careful handling of chemicals. In

Mechanism of Action

The mechanism of action of 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood and pain perception. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the brain, leading to a reduction in symptoms of depression and fibromyalgia.
Biochemical and Physiological Effects
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of serotonin and norepinephrine in the brain. It has also been shown to reduce the levels of inflammatory cytokines, which are molecules that play a role in the development of pain and depression. The compound has also been shown to have analgesic effects, reducing the perception of pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one in lab experiments include its potential as a lead compound for the development of new drugs and its unique properties as a building block for the synthesis of new materials. However, the compound has limitations in terms of its toxicity and the complexity of its synthesis. Careful handling of chemicals is required to ensure the safety of researchers working with the compound.

Future Directions

There are several future directions for the research of 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one. One direction is the development of new drugs based on the compound's structure. Further research is needed to explore the potential of the compound in the treatment of other diseases and disorders. Another direction is the synthesis of new materials based on the compound's unique properties. The compound's potential as a building block for the synthesis of new materials with specific properties should be explored further. Additionally, the mechanism of action of the compound should be further investigated to gain a better understanding of its effects on the brain and body.
Conclusion
In conclusion, 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is a compound that has potential applications in various fields of scientific research. The synthesis of the compound is complex and requires expertise in organic chemistry. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine. The compound has several biochemical and physiological effects, including an increase in the levels of serotonin and norepinephrine in the brain and a reduction in the levels of inflammatory cytokines. The compound has advantages and limitations for lab experiments, and there are several future directions for its research, including the development of new drugs and the synthesis of new materials based on its unique properties.

Scientific Research Applications

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of depression and fibromyalgia, and further research is needed to explore its potential in other areas of medicine. Another application is in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12(21)20-15(13-5-3-2-4-6-13)10-18(22)25-19(20)14-7-8-16-17(9-14)24-11-23-16/h2-9,15,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCXRHKYOKPUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=O)OC1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Reactant of Route 3
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Reactant of Route 4
Reactant of Route 4
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Reactant of Route 5
Reactant of Route 5
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Reactant of Route 6
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.